N'-Nitrosonornicotine

Descripción general

Descripción

Synthesis Analysis

NNN is synthesized via the nitrosation of nornicotine, which can occur both synthetically and biologically. This process can yield NNN directly or through intermediates like myosmine in tobacco and possibly other nut products. The reaction's efficiency is influenced by factors such as the pH value of the reaction solution, indicating the potential for NNN formation from various biological sources beyond tobacco (Zwickenpflug, 2000).

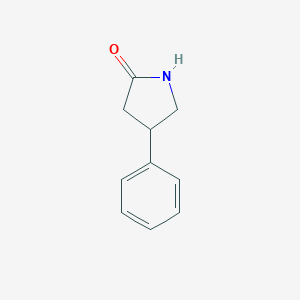

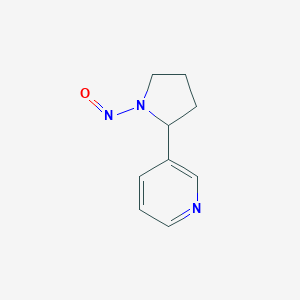

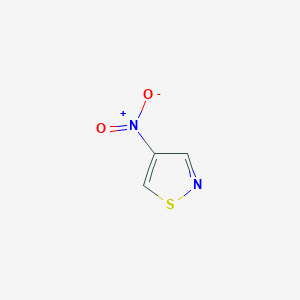

Molecular Structure Analysis

The molecular structure of NNN includes a pyridine ring and a nitroso group, contributing to its chemical activity and carcinogenic potential. The structure facilitates its interaction with DNA, leading to mutations and cancer development. Studies on the enantiomeric separation of NNN have provided insights into its stereochemical aspects, crucial for understanding its biological activity and toxicity (McCorquodale et al., 2003).

Chemical Reactions and Properties

NNN undergoes various chemical reactions, including metabolic activation, which is essential for its carcinogenicity. Metabolic pathways such as β-hydroxylation and N-oxidation have been identified, with cytochrome P450 enzymes playing a central role in these processes. These metabolic reactions lead to the formation of DNA adducts, which are critical in the carcinogenic mechanism of NNN (Hecht et al., 1980).

Physical Properties Analysis

The physical properties of NNN, such as solubility and stability, are influenced by its molecular structure and environmental conditions. These properties are critical for its detection, quantification, and understanding of its behavior in biological systems and tobacco products.

Chemical Properties Analysis

NNN's chemical properties, including reactivity and toxicity, are defined by its nitrosamine group and its ability to form stable and reactive metabolites. These metabolites, capable of forming DNA adducts, play a crucial role in NNN's carcinogenicity. The understanding of NNN's chemical properties is crucial for assessing its risk and developing strategies to mitigate exposure (Hecht & Hoffmann, 1980).

Aplicaciones Científicas De Investigación

1. Study of Decomposition under Inert and Oxidative Atmospheres

- Summary of Application: This study focuses on the decomposition of N’-Nitrosonornicotine (NNN) under inert and oxidative atmospheres. The aim is to understand the processes that occur during combustion and pyrolysis, as well as the substances that are formed .

- Methods of Application: Two different techniques, TG/FTIR (low heating rates) and EGA Py/GC/MS (high heating rates), are used. The effect of the addition of SBA-15 and MCM-41 is analyzed .

- Results: At low temperatures, NNN is almost unaltered, but it is volatilized and dragged by the carrier gas. When the temperature increases, decomposition takes place, with pyridines being one of the most abundant compounds observed .

2. Metabolism and DNA Adduct Formation

- Summary of Application: This research investigates the metabolism and DNA adduct formation of N’-Nitrosonornicotine (NNN). The study aims to provide an update on the carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN .

- Methods of Application: The study involves the examination of the metabolic processes and DNA interactions of NNN .

- Results: The research provides insights into the mechanisms of metabolism and DNA adduct formation by NNN, along with progress on their carcinogenicity and mutagenicity .

3. Formation of DNA Adducts

- Summary of Application: This research investigates the formation of DNA adducts by NNN. The study aims to understand how NNN interacts with DNA and contributes to carcinogenesis .

- Methods of Application: The study involves the examination of the metabolic processes and DNA interactions of NNN .

- Results: The α-hydroxylated NNN can spontaneously decompose to generate diazohydroxide intermediate, followed by converting to alkyl diazonium ions, which attack the DNA base to produce DNA adducts .

4. Tobacco Carcinogenicity

- Summary of Application: This research focuses on the carcinogenic effects of NNN in tobacco products. The study aims to understand the role of NNN in causing mutations in critical genes in human DNA .

- Methods of Application: The study involves the examination of the carcinogenic effects of NNN in tobacco products .

- Results: NNN, along with other tobacco-specific N-nitrosamines (TSNAs), are potent carcinogens that cause mutations in critical genes in human DNA .

5. Environmental Contamination

- Summary of Application: This research focuses on the presence of NNN in environments contaminated by tobacco smoke. The study aims to understand the extent of environmental contamination caused by NNN .

- Methods of Application: The study involves the examination of environments contaminated by tobacco smoke for the presence of NNN .

- Results: NNN, along with other tobacco-specific N-nitrosamines (TSNAs), are found in remarkably higher abundance in environments contaminated by tobacco smoke .

6. Biomass Pyrolysis

- Summary of Application: This research investigates the decomposition of NNN during the pyrolysis of tobacco biomass. The aim is to understand the processes that take place during combustion and pyrolysis, as well as the substances that are formed .

- Methods of Application: The study uses two different techniques, TG/FTIR (low heating rates) and EGA Py/GC/MS (high heating rates), to analyze the decomposition of NNN as a function of temperature under inert and oxidant atmospheres .

- Results: At low temperatures, NNN is almost unaltered, but it is volatilized and dragged by the carrier gas. When the temperature increases, decomposition takes place, with pyridines being one of the most abundant compounds observed .

Safety And Hazards

Direcciones Futuras

Research on NNN is ongoing, with recent studies focusing on understanding the mechanisms of metabolism and DNA adduct formation by this carcinogen . The carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN are being updated . The tobacco-specific N-nitrosamines NNK and NNN always occur together and exclusively in tobacco products or in environments contaminated by tobacco smoke . They have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer .

Propiedades

IUPAC Name |

3-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860182 | |

| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-(1-Nitrosopyrrolidin-2-yl)pyridine | |

CAS RN |

80508-23-2, 84237-38-7, 16543-55-8 | |

| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

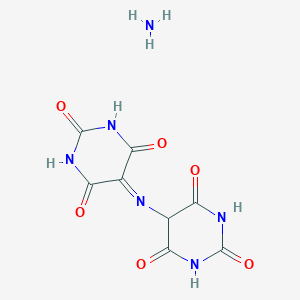

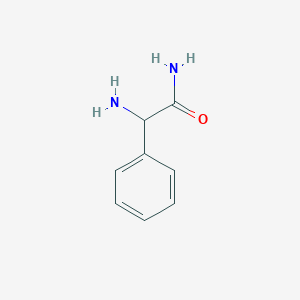

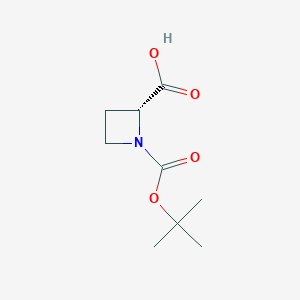

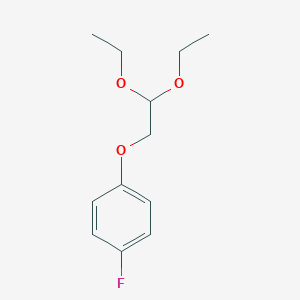

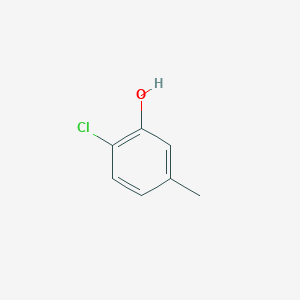

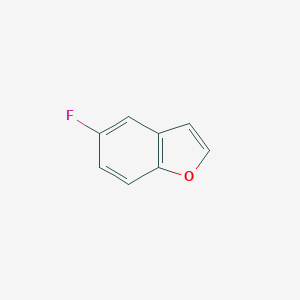

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)